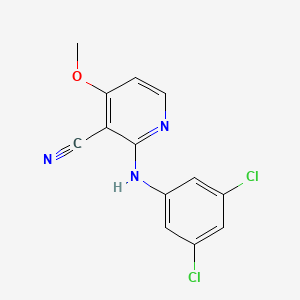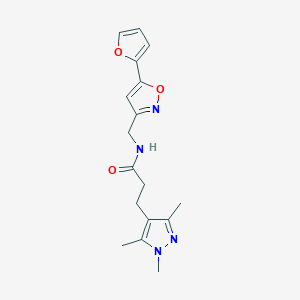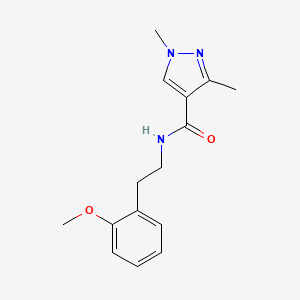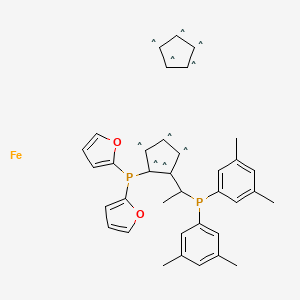![molecular formula C20H24ClFN2O3S B2543905 Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1327401-68-2](/img/structure/B2543905.png)
Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H24ClFN2O3S and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Replacement Reactions
One aspect of scientific research related to such compounds involves nucleophilic replacement reactions, where specific functional groups in a molecule are replaced by others through a reaction with a nucleophile. For example, studies on derivatives of 2-amino-2-deoxy-D-glucose transforming into derivatives of 2-amino-2-deoxy-D-galactose and related compounds highlight the synthetic versatility of similar structures through nucleophilic displacement (Hill & Hough, 1968)(Hill & Hough, 1968).
Pyridine Derivatives as Insecticides
Research into pyridine derivatives, like the compound , often explores their insecticidal properties. A study on the synthesis and toxicity of pyridine derivatives against the cowpea aphid provides an example of how structural modifications can lead to potent insecticidal activity (Bakhite et al., 2014)(Bakhite et al., 2014).
Analgesic Property Optimization
Modifying the pyridine moiety in molecules to enhance analgesic properties is another area of research. For instance, the displacement of the methyl group in certain pyrido[1,2-a]pyrimidine nucleus derivatives was investigated as a means to optimize biological properties for pain relief (Ukrainets et al., 2015)(Ukrainets et al., 2015).
Anti-inflammatory Applications
Some derivatives related to the chemical structure have been synthesized with potential anti-inflammatory applications in mind. Research on compounds like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate showcases the exploration of novel molecules as potential anti-inflammatory agents (Moloney, 2001)(Moloney, 2001).
Novel Synthesis Methods
The development of new methods for synthesizing pyridine derivatives, including those with complex structures like the compound of interest, is a crucial aspect of chemical research. For example, novel synthesis methods for thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations have been reported (Calhelha & Queiroz, 2010)(Calhelha & Queiroz, 2010).
Eigenschaften
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S.ClH/c1-12(2)23-9-8-15-16(11-23)27-19(18(15)20(25)26-3)22-17(24)10-13-4-6-14(21)7-5-13;/h4-7,12H,8-11H2,1-3H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPULNPZKDCYJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543822.png)
![2-(cyclopropylmethoxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2543823.png)


![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)





![N-cyclopentyl-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2543840.png)

![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
